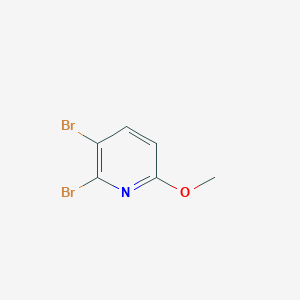

2,3-Dibromo-6-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJHXRAOMXXAMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731835 | |

| Record name | 2,3-Dibromo-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909720-21-4 | |

| Record name | 2,3-Dibromo-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dibromo-6-methoxypyridine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount, with pyridine derivatives standing out for their prevalence in a myriad of biologically active compounds.[1] Among the vast array of functionalized pyridines, 2,3-Dibromo-6-methoxypyridine has emerged as a particularly valuable building block. Its strategic placement of two bromine atoms and a methoxy group on the pyridine ring offers a versatile platform for complex molecular engineering, primarily through selective cross-coupling reactions. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Core Properties of this compound

Identifying and understanding the fundamental properties of a chemical intermediate is the first step in its effective application.

| Property | Value | Source(s) |

| CAS Number | 909720-21-4 | [2][3] |

| Molecular Formula | C₆H₅Br₂NO | [2] |

| Molecular Weight | 266.92 g/mol | [4] |

| Canonical SMILES | COC1=NC(=C(C=C1)Br)Br | [2] |

| InChI Key | RBJHXRAOMXXAMS-UHFFFAOYSA-N | [2] |

| Storage | Inert atmosphere, 2-8°C | [2][4] |

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The following GHS hazard information has been reported.[4]

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| Specific Target Organ Toxicity, Single Exposure | H335: May cause respiratory irritation |

Signal Word: Warning[4]

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P403+P233, P501.[4][5]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

Synthesis and Reactivity

The synthesis of functionalized methoxypyridines often involves nucleophilic aromatic substitution or metal-catalyzed reactions. While a specific, detailed protocol for the synthesis of this compound was not found, a general approach can be inferred from the synthesis of related compounds. For instance, the preparation of methoxypyridine analogs has been achieved through the nucleophilic aromatic substitution of a corresponding di-brominated pyridine with sodium methoxide.[7]

The true synthetic utility of this compound lies in its reactivity, particularly in palladium-catalyzed cross-coupling reactions. The differential reactivity of the bromine atoms can potentially allow for selective functionalization, although this would require careful optimization of reaction conditions. The key reactions for this class of compounds are the Suzuki-Miyaura and Buchwald-Hartwig couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. For this compound, this reaction enables the introduction of aryl, heteroaryl, or vinyl groups at the bromine-substituted positions. This is a cornerstone reaction in the synthesis of complex biaryl structures found in many drug candidates.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[9] This reaction allows for the introduction of a wide range of primary and secondary amines at the bromine-substituted positions of the pyridine ring, a critical step in the synthesis of many pharmaceutically active compounds.[10]

Caption: Key synthetic transformations of this compound.

Applications in Drug Discovery

Halogenated pyridines are invaluable in drug discovery due to their ability to serve as versatile scaffolds for the construction of diverse compound libraries.[8] The methoxy group in this compound can also play a role in modulating the physicochemical properties and metabolic stability of the final drug molecule.

A notable application of methoxypyridine derivatives is in the development of gamma-secretase modulators for the potential treatment of Alzheimer's disease.[7] The methoxypyridine motif can be a key component in scaffolds designed to interact with this important biological target. The ability to readily diversify the structure of this compound through cross-coupling reactions makes it an attractive starting material for the synthesis of novel modulators and other targeted therapies.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a representative protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for this compound. This protocol is based on established methodologies for the coupling of brominated pyridines.[11]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Spectroscopic Characterization

While specific spectra for this compound are not provided in the search results, the expected spectroscopic features can be predicted based on its structure and data from related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region for the two protons on the pyridine ring, likely as doublets or doublets of doublets, and a singlet around 3.9-4.0 ppm for the methoxy group protons.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the methoxy group will be significantly downfield, and the carbons attached to the bromine atoms will also be deshielded.

-

IR Spectroscopy: The infrared spectrum would likely show characteristic peaks for C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C-O stretching for the methoxy group (around 1000-1300 cm⁻¹), and C=C and C=N stretching vibrations for the pyridine ring (around 1400-1600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4).

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its well-defined structure and reactivity in key cross-coupling reactions allow for the efficient and predictable synthesis of complex molecular architectures. As the demand for novel therapeutics continues to grow, the importance of such well-functionalized heterocyclic intermediates in the synthetic chemist's toolbox cannot be overstated. This guide provides a foundational understanding of the properties, synthesis, and applications of this compound, empowering researchers to leverage its full potential in their quest for new and improved medicines.

References

- 1. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 909720-21-4 [sigmaaldrich.com]

- 4. achmem.com [achmem.com]

- 5. fishersci.fr [fishersci.fr]

- 6. aksci.com [aksci.com]

- 7. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2,3-Dibromo-6-methoxypyridine from 2-amino-6-methoxypyridine

Abstract: This technical guide provides a comprehensive overview of the synthesis of 2,3-Dibromo-6-methoxypyridine, a key building block in medicinal chemistry and materials science. The primary focus is on the transformation of 2-amino-6-methoxypyridine via a Sandmeyer-type reaction, a robust and widely applicable method for the introduction of halides onto aromatic rings. This document will delve into the underlying reaction mechanisms, provide a detailed, step-by-step experimental protocol, and discuss critical safety considerations and analytical techniques for product characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Strategic Importance of Halogenated Pyridines

Halogenated pyridine derivatives are privileged scaffolds in modern drug discovery and development. The introduction of halogen atoms, particularly bromine, onto the pyridine ring offers a powerful tool for modulating the electronic properties, lipophilicity, and metabolic stability of a molecule. Furthermore, the carbon-bromine bond serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions[1]. The target molecule, this compound, with its specific substitution pattern, represents a valuable intermediate for the synthesis of complex molecular architectures with potential biological activity.

The synthetic route from 2-amino-6-methoxypyridine leverages the well-established Sandmeyer reaction. This classic transformation involves the diazotization of a primary aromatic amine followed by the copper-catalyzed displacement of the resulting diazonium group with a halide[2][3][4]. This method is particularly advantageous for introducing substituents into specific positions on an aromatic ring that may not be accessible through direct electrophilic aromatic substitution[3].

The Core Chemistry: A Mechanistic Perspective

The conversion of 2-amino-6-methoxypyridine to this compound is a two-step process, beginning with diazotization, followed by a copper-catalyzed bromination. A subsequent in-situ bromination of the pyridine ring also occurs under the reaction conditions.

Step 1: Diazotization of 2-amino-6-methoxypyridine

The initial step is the formation of a diazonium salt from the primary amine. This reaction is typically carried out in a strong acidic medium, such as hydrobromic acid (HBr), at low temperatures (0-5 °C) using sodium nitrite (NaNO₂) as the diazotizing agent[5]. The in-situ generation of nitrous acid (HNO₂) from NaNO₂ and HBr is crucial for this transformation[5].

The mechanism proceeds as follows:

-

Protonation of nitrous acid to form the nitrosonium ion (NO⁺), a potent electrophile.

-

Nucleophilic attack of the amino group of 2-amino-6-methoxypyridine on the nitrosonium ion to form an N-nitrosamine intermediate.

-

A series of proton transfers and subsequent dehydration leads to the formation of the stable pyridine-2-diazonium salt[4].

Caption: Diazotization of 2-amino-6-methoxypyridine.

Step 2: The Sandmeyer Reaction and Electrophilic Bromination

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr)[2]. The copper(I) bromide (CuBr) catalyst initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas (N₂). This highly reactive aryl radical then abstracts a bromine atom from a copper(II) species to yield the brominated product and regenerate the copper(I) catalyst[2].

Concurrently, the reaction conditions, which include an excess of bromine and strong acid, facilitate the electrophilic bromination of the electron-rich pyridine ring at the 3-position, which is activated by the methoxy group.

Caption: Formation of the final product via Sandmeyer and electrophilic bromination.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative example based on established methodologies for the synthesis of similar compounds[6].

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier |

| 2-amino-6-methoxypyridine | C₆H₈N₂O | 124.14 | 10.0 g (80.5 mmol) | Sigma-Aldrich |

| Hydrobromic acid (48%) | HBr | 80.91 | 100 mL | Fisher Scientific |

| Bromine | Br₂ | 159.81 | 15.4 g (96.6 mmol) | Acros Organics |

| Sodium nitrite | NaNO₂ | 69.00 | 6.1 g (88.4 mmol) | Alfa Aesar |

| Sodium hydroxide | NaOH | 40.00 | As needed | VWR |

| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | As needed | J.T. Baker |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | EMD Millipore |

| Deionized water | H₂O | 18.02 | As needed | - |

Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-6-methoxypyridine (10.0 g, 80.5 mmol) in 100 mL of 48% hydrobromic acid. Cool the solution to -10 °C using an ice-salt bath.

-

Bromine Addition: While maintaining the temperature below -5 °C, slowly add bromine (15.4 g, 96.6 mmol) dropwise to the stirred solution. A yellow suspension will form.

-

Diazotization: Prepare a solution of sodium nitrite (6.1 g, 88.4 mmol) in 20 mL of water. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below -5 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to stir and slowly warm to room temperature over a period of 1 hour.

-

Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully neutralize the acid by adding a saturated aqueous solution of sodium hydroxide until the pH is approximately 8. Caution: This is an exothermic process.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Safety and Hazard Management

This synthesis involves the use of several hazardous chemicals and requires strict adherence to safety protocols.

-

Bromine (Br₂): Highly corrosive, toxic if inhaled, and causes severe skin burns and eye damage[7][8][9]. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and a face shield[7][8][9]. In case of skin contact, immediately wash with copious amounts of water and seek medical attention[7][8].

-

Hydrobromic Acid (HBr): A strong, corrosive acid that can cause severe skin and respiratory tract burns. Use with appropriate PPE in a fume hood.

-

Sodium Nitrite (NaNO₂): An oxidizing agent that is toxic if swallowed[10]. It can cause methemoglobinemia[10]. Avoid contact with combustible materials[10].

-

Diazonium Salts: Are potentially explosive, especially when dry. It is crucial to keep them in solution and at low temperatures.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Analytical Characterization of this compound

Confirmation of the structure and purity of the synthesized this compound is essential. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment, further confirming the structure[11].

-

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes)[12].

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as C-O stretching for the methoxy group and C-Br stretching.

Conclusion

The synthesis of this compound from 2-amino-6-methoxypyridine via a Sandmeyer-type reaction is a reliable and effective method for producing this valuable synthetic intermediate. A thorough understanding of the reaction mechanism, strict adherence to the experimental protocol and safety precautions, and comprehensive analytical characterization are paramount for a successful outcome. This guide provides the necessary framework for researchers to confidently undertake this synthesis and utilize the product in their ongoing research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. carlroth.com [carlroth.com]

- 8. nj.gov [nj.gov]

- 9. tatachemicals.com [tatachemicals.com]

- 10. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

Spectroscopic Data for 2,3-Dibromo-6-methoxypyridine: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,3-Dibromo-6-methoxypyridine (CAS No. 909720-21-4).[1][2] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data critical for the characterization of this compound. Given the limited availability of experimentally derived spectra in the public domain, this guide combines predicted data with a thorough comparative analysis of related pyridine derivatives to offer valuable, field-proven insights.

Molecular Structure and Spectroscopic Overview

This compound is a halogenated and methoxy-substituted pyridine derivative. Its molecular structure, featuring a pyridine ring with bromine atoms at the 2 and 3 positions and a methoxy group at the 6 position, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming the identity, purity, and structure of the molecule in synthetic and medicinal chemistry applications.

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methoxy group protons. The chemical shifts and coupling constants are influenced by the electronegativity of the bromine atoms and the nitrogen atom, as well as the electron-donating effect of the methoxy group.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.20 - 7.40 | Doublet | JH4-H5 = ~8.0 |

| H-5 | 6.70 - 6.90 | Doublet | JH5-H4 = ~8.0 |

| -OCH₃ | 3.90 - 4.10 | Singlet | - |

Interpretation and Causality:

-

The downfield chemical shift of H-4 is attributed to the deshielding effect of the adjacent bromine atom and the pyridine nitrogen.

-

H-5 is expected to be more upfield due to the electron-donating resonance effect of the para-methoxy group.

-

The methoxy protons appear as a characteristic singlet, integrating to three protons, in a region typical for methoxy groups attached to an aromatic ring.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit six distinct signals, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the methoxy group. The chemical shifts are significantly affected by the attached substituents.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 140 - 145 |

| C-3 | 115 - 120 |

| C-4 | 140 - 145 |

| C-5 | 110 - 115 |

| C-6 | 160 - 165 |

| -OCH₃ | 53 - 57 |

Interpretation and Causality:

-

The carbons directly bonded to the electronegative bromine atoms (C-2 and C-3) will have their chemical shifts influenced by halogen substitution.

-

C-6, attached to both the nitrogen and the oxygen of the methoxy group, is expected to be the most downfield carbon in the aromatic region.

-

The methoxy carbon (-OCH₃) will appear in the typical aliphatic region for such functional groups.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the C-Br, C-O, C=N, and aromatic C-H bonds.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H stretch |

| 2950 - 2850 | Aliphatic C-H stretch (-OCH₃) |

| 1600 - 1450 | Aromatic C=C and C=N ring stretching |

| 1250 - 1200 | Aryl-O-C asymmetric stretch |

| 1050 - 1000 | Aryl-O-C symmetric stretch |

| 700 - 550 | C-Br stretch |

Experimental Protocol for FT-IR Data Acquisition:

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR-FT-IR spectrometer.

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expected Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): The mass spectrum is expected to show a characteristic isotopic cluster for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The expected peaks will be at m/z 265, 267, and 269 in an approximate ratio of 1:2:1.

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ ion.

-

Loss of a bromine atom (•Br) to give an [M-79/81]⁺ ion.

-

Subsequent loss of CO from fragment ions.

-

Logical Fragmentation Workflow

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Experimental Protocol for MS Data Acquisition:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is ionized using electron ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured to generate the mass spectrum.

Conclusion

This technical guide provides a detailed spectroscopic profile of this compound, leveraging predicted data and comparative analysis to offer a robust resource for its characterization. The provided NMR, IR, and MS data, along with standardized experimental protocols, will aid researchers in the unambiguous identification and quality assessment of this important chemical entity. The combination of predictive methods and established spectroscopic principles ensures a high degree of scientific integrity and practical utility for professionals in the field.

References

The Strategic Utility of 2,3-Dibromo-6-methoxypyridine in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in a multitude of clinically successful drugs. Within the vast arsenal of pyridine-based building blocks, 2,3-Dibromo-6-methoxypyridine has emerged as a particularly versatile and powerful tool for medicinal chemists. This guide provides an in-depth analysis of its synthesis, reactivity, and strategic application in the construction of complex, biologically active molecules, with a focus on kinase inhibitors.

Physicochemical Properties and Strategic Advantages

This compound is a crystalline solid at room temperature, possessing the key structural features that underpin its utility in medicinal chemistry.

| Property | Value |

| CAS Number | 909720-21-4 |

| Molecular Formula | C₆H₅Br₂NO |

| Molecular Weight | 266.92 g/mol |

| Appearance | Off-white to yellow crystalline solid |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, DMF, Toluene) |

The strategic value of this building block lies in the differential reactivity of its two bromine atoms at the C2 and C3 positions. The pyridine nitrogen atom exerts a significant electronic influence, rendering the C2 and C6 positions more electron-deficient. Consequently, the C2-Br bond is generally more susceptible to oxidative addition by palladium(0) catalysts, a cornerstone of modern cross-coupling chemistry. This inherent regioselectivity allows for a stepwise and controlled functionalization of the pyridine core, enabling the synthesis of diverse and complex molecular architectures.

Synthesis of this compound

The preparation of this compound can be achieved from commercially available starting materials. A representative synthetic route is outlined below.

Caption: Synthetic overview for this compound.

Experimental Protocol: Synthesis via Bromination and Sandmeyer Reaction

-

Bromination of 2-Amino-6-methoxypyridine: To a solution of 2-amino-6-methoxypyridine in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a solution of sodium thiosulfate and extract the product with an organic solvent.

-

Diazotization and Sandmeyer Reaction: The resulting 3-bromo-2-amino-6-methoxypyridine is then subjected to a Sandmeyer reaction. The amine is diazotized using sodium nitrite in the presence of a strong acid like hydrobromic acid at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of copper(I) bromide to yield this compound.

Regioselective Reactivity and Key Transformations

The power of this compound lies in its ability to undergo sequential, regioselective cross-coupling reactions. The C2 position, being alpha to the electron-withdrawing pyridine nitrogen, is the more electrophilic and sterically accessible site for palladium-catalyzed reactions.[1]

Caption: Regioselective functionalization at the C2 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. With this compound, this reaction can be controlled to achieve selective mono-arylation at the C2 position.

Generalized Protocol for Mono-Arylation:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.1-1.2 equiv.), a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.), and a palladium catalyst/ligand system.

-

Catalyst Systems:

-

Pd(PPh₃)₄ (3-5 mol%)

-

Pd(OAc)₂ (2 mol%) with a phosphine ligand like SPhos or XPhos (4 mol%)

-

-

Solvent: A degassed solvent system such as 1,4-Dioxane/water (4:1) or Toluene/ethanol/water is commonly used.

-

Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, perform an aqueous work-up, extract with an organic solvent, and purify the crude product by column chromatography.

| Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-90% | [2] |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 80-95% | [3] |

Sonogashira Coupling

The Sonogashira coupling enables the introduction of an alkynyl moiety, a valuable functional group in medicinal chemistry for probing binding pockets and as a precursor for further transformations.

Generalized Protocol for Mono-Alkynylation:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-10 mol%).

-

Reagents and Solvent: Add a degassed solvent (e.g., THF or DMF) and a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Add the terminal alkyne (1.1-1.5 equiv.).

-

Reaction Conditions: Stir the reaction at a temperature ranging from room temperature to 60 °C until the starting material is consumed.

-

Work-up and Purification: Quench the reaction, extract the product, and purify by column chromatography.

| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Reference |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT to 50 | 70-85% | [4][5] |

| Pd(OAc)₂ / PPh₃ / CuI | DIPEA | DMF | 60 | 75-90% | [6] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the C2 position.[7] This is often a key step in the synthesis of kinase inhibitors, where an amino group acts as a crucial hydrogen bond donor or acceptor.

Generalized Protocol for Mono-Amination:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.3 equiv.), a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 2.0 equiv.), a palladium precatalyst, and a suitable phosphine ligand.

-

Catalyst Systems:

-

Pd₂(dba)₃ with a bulky biarylphosphine ligand such as XPhos, RuPhos, or BrettPhos.

-

Pre-formed palladium-ligand complexes can also be used.

-

-

Solvent: Anhydrous, degassed solvents like toluene or 1,4-dioxane are typically used.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C.

-

Work-up and Purification: After completion, cool the reaction, quench carefully, and perform a standard aqueous work-up followed by chromatographic purification.

| Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield | Reference |

| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 80-95% | [8][9] |

| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 75-90% | [7] |

Application in the Synthesis of Kinase Inhibitors: The Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a prominent scaffold in a number of potent and selective kinase inhibitors, including inhibitors of Cyclin-Dependent Kinases (CDKs) and Mitogen-activated protein kinase kinase (MEK).[10][11][12] this compound is an ideal starting point for the construction of this privileged core.

A general synthetic strategy involves a sequential, regioselective functionalization of the dibromopyridine, followed by a cyclization to form the fused pyrimidine ring.

Caption: General workflow for the synthesis of a pyrido[2,3-d]pyrimidine-based kinase inhibitor.

This stepwise approach allows for the introduction of diverse substituents at key positions of the final heterocyclic system, enabling extensive Structure-Activity Relationship (SAR) studies. For example, in the synthesis of MEK inhibitors like TAK-733, the pyrido[2,3-d]pyrimidine core is substituted with an aniline moiety, which can be introduced via a Buchwald-Hartwig amination.[12]

Conclusion

This compound is a high-value building block for medicinal chemistry, offering a platform for the controlled and regioselective synthesis of complex substituted pyridines. Its predictable reactivity in key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—makes it an indispensable tool for accessing diverse chemical space. The ability to leverage this building block for the efficient construction of privileged scaffolds, such as the pyrido[2,3-d]pyrimidine core of numerous kinase inhibitors, underscores its strategic importance in modern drug discovery programs. By understanding and applying the principles outlined in this guide, researchers can accelerate the development of novel and effective therapeutic agents.

References

- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of TAK-733, a potent and selective MEK allosteric site inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. newdrugapprovals.org [newdrugapprovals.org]

The Strategic Application of 2,3-Dibromo-6-methoxypyridine in Modern Drug Discovery: A Technical Guide

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of top-selling pharmaceuticals.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to enhance the pharmacokinetic profiles of drug candidates make it a privileged structure.[2] Within the vast landscape of pyridine-based building blocks, halogenated pyridines have emerged as exceptionally versatile intermediates, primarily due to their amenability to a wide array of cross-coupling reactions.[3][4] This technical guide delves into the potential applications of a specific, yet underexplored, building block: 2,3-Dibromo-6-methoxypyridine . We will explore its synthetic accessibility, predictable reactivity in palladium-catalyzed cross-coupling reactions, and its potential as a powerful tool for the rapid generation of diverse molecular scaffolds in the pursuit of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical synthesis to accelerate their discovery programs.

Introduction: The Enduring Importance of Substituted Pyridines in Drug Design

The pyridine ring is a fundamental heterocyclic motif that continues to play a pivotal role in the development of new medicines. Its presence in numerous FDA-approved drugs is a testament to its favorable physicochemical properties. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition at the active sites of biological targets.[2] Furthermore, the pyridine nucleus can significantly influence the solubility, metabolic stability, and overall pharmacokinetic profile of a drug candidate.[2]

The strategic functionalization of the pyridine core allows for the fine-tuning of these properties and the exploration of structure-activity relationships (SAR). Halogenated pyridines, in particular, serve as key precursors for the synthesis of polysubstituted pyridines. The carbon-halogen bond provides a reactive handle for the introduction of a wide variety of substituents through powerful synthetic methodologies like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.[4][5] These reactions have revolutionized drug discovery by enabling the efficient construction of complex molecular architectures.[5]

This guide focuses on the unique potential of this compound as a versatile building block. The presence of two bromine atoms at adjacent positions, coupled with a methoxy group, presents intriguing possibilities for sequential and regioselective functionalization, allowing for the creation of densely functionalized pyridine scaffolds from a single, readily accessible starting material.

Synthesis of this compound

While a direct, one-pot synthesis of this compound is not extensively documented in the literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of related substituted pyridines. The proposed synthesis begins with a commercially available and inexpensive starting material, 3-hydroxypyridine.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Bromo-3-hydroxypyridine

This procedure is adapted from a known method for the bromination of 3-hydroxypyridine.

-

Materials: 3-Hydroxypyridine, Sodium Hydroxide (NaOH), Bromine (Br₂), Hydrochloric Acid (HCl).

-

Procedure:

-

Prepare a solution of sodium hydroxide in water and cool to -10 to 0 °C in an ice-salt bath.

-

Slowly add bromine to the cold NaOH solution while maintaining the temperature.

-

In a separate flask, dissolve 3-hydroxypyridine in an aqueous solution of sodium hydroxide.

-

Add the 3-hydroxypyridine solution dropwise to the bromine solution, ensuring the temperature remains below 15 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 3 hours.

-

Adjust the pH of the reaction mixture to 7 using hydrochloric acid.

-

Collect the resulting precipitate by filtration and recrystallize from a suitable solvent to obtain 2-bromo-3-hydroxypyridine.

-

Step 2: Synthesis of 2,6-Dibromo-3-hydroxypyridine

Further bromination at the C6 position can be achieved under acidic conditions.

-

Materials: 2-Bromo-3-hydroxypyridine, Bromine (Br₂), Acetic Acid.

-

Procedure:

-

Dissolve 2-bromo-3-hydroxypyridine in acetic acid.

-

Slowly add a solution of bromine in acetic acid to the pyridine solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 2,6-dibromo-3-hydroxypyridine.

-

Step 3: Synthesis of this compound

The final step involves a nucleophilic aromatic substitution to introduce the methoxy group.

-

Materials: 2,6-Dibromo-3-hydroxypyridine, Sodium Methoxide (NaOCH₃), Methanol (CH₃OH).

-

Procedure:

-

Prepare a solution of sodium methoxide in methanol.

-

Add 2,6-dibromo-3-hydroxypyridine to the sodium methoxide solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify the crude product by column chromatography to obtain this compound.

-

Reactivity and Potential for Regioselective Cross-Coupling

The synthetic utility of this compound lies in the differential reactivity of its two bromine substituents. In dihalopyridines, the bromine atom at the C2 or C6 position is generally more susceptible to palladium-catalyzed cross-coupling reactions than a bromine atom at the C3 or C5 position. This is attributed to the electronic effects of the pyridine nitrogen. For 2,4-dibromopyridine, Suzuki-Miyaura coupling occurs preferentially at the C2 position.[6][7][8] By analogy, it is highly probable that the C2-Br bond in this compound will be more reactive than the C3-Br bond.

This differential reactivity opens up the exciting possibility of performing sequential, regioselective cross-coupling reactions, allowing for the controlled and stepwise introduction of different substituents onto the pyridine core.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[9] For this compound, a selective Suzuki-Miyaura coupling at the C2 position can be anticipated.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good |

| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent |

| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent |

| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent |

Data compiled from representative procedures for bromopyridine substrates.[10]

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

-

Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Degassed solvent (e.g., 1,4-Dioxane/Water).

-

Procedure:

-

In a dry Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), the palladium catalyst (3-5 mol%), and the base (2.0-3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

-

Upon consumption of the starting material, cool the reaction, dilute with water, and extract with an organic solvent.

-

The resulting 2-aryl-3-bromo-6-methoxypyridine can then be subjected to a second cross-coupling reaction to functionalize the C3 position.

-

Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[3][4][11] This reaction is particularly valuable for introducing primary and secondary amines, which are common functionalities in drug molecules.

Experimental Protocol: Regioselective Buchwald-Hartwig Amination

-

Materials: this compound, Amine (primary or secondary), Palladium precatalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu).

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium precatalyst, phosphine ligand, and base in a dry reaction vessel.

-

Add the solvent (e.g., toluene or dioxane), followed by this compound and the amine.

-

Seal the vessel and heat the mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction, quench with water, and extract the product.

-

Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[2][5] This reaction is instrumental in synthesizing compounds with linear alkyne functionalities, which can serve as important linkers or pharmacophores.

Experimental Protocol: Regioselective Sonogashira Coupling

-

Materials: this compound, Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Base (e.g., Triethylamine).

-

Procedure:

-

To a solution of this compound in a suitable solvent (e.g., THF or DMF), add the terminal alkyne, CuI, and the palladium catalyst.

-

Add the amine base and stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the amine salt and concentrate the filtrate.

-

Purify the crude product by column chromatography.

-

Potential Applications in Drug Discovery Programs

The ability to sequentially and regioselectively functionalize this compound makes it a highly attractive building block for the construction of diverse compound libraries for various drug discovery targets.

Caption: Workflow for generating diverse scaffolds from this compound.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many approved kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding site. The 2,3-disubstituted-6-methoxypyridine scaffold can be elaborated to present diverse functionalities that can interact with key residues in the kinase active site, such as the hinge region, the gatekeeper residue, and the DFG motif. For instance, an amino group introduced at the C2 position via Buchwald-Hartwig amination can form a crucial hydrogen bond with the kinase hinge, while a variety of aryl or heteroaryl groups installed at the C3 position via Suzuki coupling can probe deeper into the ATP-binding pocket.

GPCR Modulators

G-protein coupled receptors (GPCRs) are another important family of drug targets. The development of allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, is a promising area of research.[12][13] The densely functionalized scaffolds accessible from this compound can be used to generate libraries of compounds for screening against GPCRs to identify novel positive or negative allosteric modulators. The ability to systematically vary the substituents at the C2 and C3 positions allows for a thorough exploration of the SAR for allosteric modulation.

Central Nervous System (CNS) Agents

The physicochemical properties of the pyridine ring, such as its polarity and ability to modulate lipophilicity, make it a valuable component of CNS-active drugs. The methoxy group in this compound can also influence properties such as brain penetration. By carefully selecting the substituents to be introduced via cross-coupling reactions, it is possible to design molecules with the appropriate balance of properties for CNS targets.

Conclusion and Future Outlook

This compound represents a promising, yet underutilized, building block in the medicinal chemist's toolbox. Its straightforward synthesis from inexpensive starting materials and the anticipated differential reactivity of its two bromine atoms make it an ideal substrate for the efficient and controlled synthesis of polysubstituted pyridines. The ability to perform sequential, regioselective cross-coupling reactions opens up a vast chemical space for the generation of novel molecular scaffolds. While direct applications of this specific molecule in the synthesis of late-stage drug candidates are not yet widely reported, the principles of its reactivity, extrapolated from closely related systems, strongly suggest its potential. As the demand for novel chemical matter in drug discovery continues to grow, versatile building blocks like this compound will undoubtedly play an increasingly important role in the quest for new and effective medicines.

References

- 1. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. WO2022053994A1 - A process for the preparation of substituted pyridine compounds and intermediates thereof - Google Patents [patents.google.com]

- 12. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2,3-Dibromo-6-methoxypyridine for Advanced Research and Development

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Heterocyclic Building Block

2,3-Dibromo-6-methoxypyridine is a halogenated pyridine derivative that has emerged as a valuable and versatile building block in the field of organic synthesis, particularly within medicinal chemistry. Its unique substitution pattern, featuring two bromine atoms at the 2 and 3 positions and an electron-donating methoxy group at the 6 position, offers a rich platform for the construction of complex molecular architectures. The pyridine core is a prevalent scaffold in numerous FDA-approved drugs, and the strategic placement of functionalizable bromine atoms makes this compound a key intermediate for introducing diverse substituents through cross-coupling reactions. This guide provides a comprehensive overview of the commercial availability, synthesis, key reactions, and safety considerations for this compound, tailored for professionals in drug discovery and development.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. Key data for this compound is summarized below.

| Property | Value | Source |

| CAS Number | 909720-21-4 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Formula | C₆H₅Br₂NO | --INVALID-LINK--[1], --INVALID-LINK--[3] |

| Molecular Weight | 266.92 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Appearance | Not specified (likely a solid) | General chemical knowledge |

| Purity | Typically ≥97% | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Storage Conditions | Inert atmosphere, 2-8°C | --INVALID-LINK--[3], --INVALID-LINK--[4] |

| Density | 1.9±0.1 g/cm³ | --INVALID-LINK--[5] |

| Flash Point | 109.6±25.9 °C | --INVALID-LINK--[5] |

Commercial Availability and Suppliers

This compound is commercially available from a range of suppliers, catering to both research and bulk quantity needs. The table below provides a comparative overview of prominent suppliers, including available purities and typical pack sizes.

| Supplier | Purity | Pack Sizes |

| --INVALID-LINK-- | 97% | 100mg, 250mg, 1g |

| --INVALID-LINK-- | ≥98% | 5g |

| --INVALID-LINK-- | Not specified | 1g |

| --INVALID-LINK-- | Not specified | Inquire for details |

| --INVALID-LINK-- | Not specified | Inquire for details |

| --INVALID-LINK-- | Industrial Grade | Inquire for details |

Pricing can vary significantly between suppliers and is subject to change based on market conditions and order volume. Researchers are advised to request quotes for the most current pricing.

Synthesis of this compound

Caption: Proposed Synthesis of this compound

Proposed Experimental Protocol:

Step 1: Methoxylation of 2,3-Dibromo-6-chloropyridine

-

To a solution of 2,3-Dibromo-6-chloropyridine in a suitable polar aprotic solvent such as methanol or N,N-Dimethylformamide (DMF), add sodium methoxide (NaOMe) at room temperature.

-

Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Note: This is a proposed protocol and may require optimization for yield and purity.

Key Applications in Drug Discovery and Development

The synthetic utility of this compound lies in its ability to undergo selective functionalization at the bromine-substituted positions. The differential reactivity of the bromine atoms at the C2 and C3 positions can potentially be exploited for sequential cross-coupling reactions, allowing for the controlled introduction of different substituents. This makes it a valuable intermediate in the synthesis of highly substituted pyridine derivatives, which are of significant interest in drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms on the pyridine ring are amenable to a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling:

This reaction enables the formation of a carbon-carbon bond between the pyridine core and a wide range of aryl, heteroaryl, or alkyl groups via an organoboron reagent. A patent for pyridine carbonyl derivatives as TRPC6 inhibitors describes a Suzuki coupling reaction utilizing this compound as a starting material, highlighting its practical application in the synthesis of potential therapeutics.

Caption: General Suzuki-Miyaura Coupling Reaction

Buchwald-Hartwig Amination:

This powerful method allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the brominated positions. This is a crucial transformation for the synthesis of a vast array of biologically active compounds, including kinase inhibitors and GPCR modulators.

Caption: General Buchwald-Hartwig Amination Reaction

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound. The following information is a summary of the key hazards and recommended safety measures.

Hazard Identification:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Recommended Safety Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

For complete safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and commercially available building block with significant potential in drug discovery and development. Its di-bromo substitution pattern on a methoxy-activated pyridine ring provides a versatile platform for the synthesis of complex and diverse molecular scaffolds through well-established cross-coupling methodologies. While a definitive, published synthesis protocol remains to be widely disseminated, plausible synthetic routes can be readily devised. As the demand for novel heterocyclic compounds in medicinal chemistry continues to grow, the utility of this compound as a key intermediate is expected to expand, making it an important tool for researchers and scientists in the pharmaceutical industry.

References

The Synthetic Versatility of 2,3-Dibromo-6-methoxypyridine: A Comprehensive Guide for Organic Chemists

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern organic synthesis, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery and development of novel pharmaceuticals, agrochemicals, and functional materials. Among the myriad of available building blocks, 2,3-Dibromo-6-methoxypyridine has emerged as a particularly valuable and versatile intermediate. Its unique arrangement of a pyridine core, two distinct bromine substituents, and an electron-donating methoxy group provides a powerful platform for selective chemical modifications. This guide offers an in-depth exploration of the synthesis and, more importantly, the diverse applications of this compound in organic synthesis, with a focus on its utility in regioselective cross-coupling reactions. For researchers, scientists, and drug development professionals, a thorough understanding of this reagent's reactivity is key to unlocking its full potential in the construction of complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 909720-21-4 |

| Molecular Formula | C₆H₅Br₂NO |

| Molecular Weight | 266.92 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 45-50 °C |

| Storage | Inert atmosphere, 2-8°C |

Synthesis of this compound

The accessibility of this compound is a crucial factor in its widespread application. Several synthetic routes have been developed, with the most common strategies involving the transformation of readily available pyridine precursors.

One prevalent method involves the Sandmeyer-type reaction of 2-amino-3-bromo-6-methoxypyridine. This approach leverages the diazotization of the amino group followed by displacement with a bromide source.

A detailed protocol for a related transformation, the synthesis of 2,5-dibromo-3-methylpyridine from 2-amino-3-methyl-5-bromopyridine, illustrates the general principles of this synthetic strategy.[1] In a typical procedure, the aminopyridine is treated with a solution of cuprous bromide in hydrobromic acid, followed by the slow addition of a sodium nitrite solution at low temperatures to generate the diazonium salt, which then undergoes bromide displacement.[1]

Another common route involves the direct bromination of a methoxypyridine precursor. For instance, the preparation of 2-bromo-5-methoxypyridine can be achieved by treating 2-amino-5-methoxypyridine with bromine in hydrobromic acid, followed by a Sandmeyer reaction.[2] While this example illustrates the synthesis of a different isomer, the underlying principles of electrophilic aromatic substitution and diazotization are applicable to the synthesis of various brominated methoxypyridines.

A patented method describes the preparation of 2-bromo-3-methoxypyridine from 2-nitro-3-methoxypyridine.[3] This process involves a bromination reaction where the nitro group is directly replaced by a bromine atom using a brominating agent in an organic acid solvent.[3]

Regioselective Cross-Coupling Reactions: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in its capacity to undergo regioselective palladium-catalyzed cross-coupling reactions. The differential reactivity of the two bromine atoms, influenced by the electronic effects of the methoxy group and the pyridine nitrogen, allows for the sequential and controlled introduction of various substituents. The bromine at the C2 position is generally more susceptible to oxidative addition to a palladium(0) catalyst due to the adjacent electron-withdrawing nitrogen atom, making it the primary site for functionalization under carefully controlled conditions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl and heteroaryl-aryl structures.[4] this compound serves as an excellent substrate for this reaction, enabling the introduction of a wide range of aryl and heteroaryl groups at the C2 position.

The regioselectivity of the Suzuki coupling on dihalogenated pyridines is a well-studied phenomenon.[5] In the case of 2,4-dichloropyrimidines, for example, coupling with arylboronic acids often occurs preferentially at the C4 position.[5] However, for 2,3-dihalopyridines, the C2 position is typically more reactive. This selectivity is influenced by factors such as the choice of palladium catalyst, ligand, and base.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | Good to Excellent | [6] |

| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | [4] |

| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | [4] |

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of this compound

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

-

Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/H₂O in a 4:1 ratio) via syringe.

-

Reaction: Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to afford the desired 2-aryl-3-bromo-6-methoxypyridine.

References

- 1. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]

- 2. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents [patents.google.com]

- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Regioselective Suzuki-Miyaura Coupling of 2,3-Dibromo-6-methoxypyridine with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous FDA-approved drugs.[1][2][3] Its prevalence is due to the pyridine ring's ability to engage in hydrogen bonding and other key interactions with biological targets, as well as its favorable metabolic stability and pharmacokinetic properties.[4] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing efficacy and safety profiles.[5]

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, making it indispensable for the synthesis of complex organic molecules, including functionalized pyridines.[6][7] This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and the use of readily available and relatively non-toxic boronic acid reagents.[8][9]

This document provides a detailed guide to the Suzuki-Miyaura coupling of 2,3-Dibromo-6-methoxypyridine with arylboronic acids. A key challenge in the coupling of dihalogenated pyridines is achieving regioselectivity—the selective reaction at a specific halogen-substituted position. This guide will delve into the mechanistic underpinnings of regioselectivity and provide robust protocols to control the reaction outcome, enabling the targeted synthesis of either 2-aryl-3-bromo-6-methoxypyridine or 3-aryl-2-bromo-6-methoxypyridine derivatives.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[10][11] The fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[12]

-

Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[13]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[14]

References

- 1. nbinno.com [nbinno.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.com [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. youtube.com [youtube.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Yoneda Labs [yonedalabs.com]

Application Notes and Protocols: Buchwald-Hartwig Amination of 2,3-Dibromo-6-methoxypyridine with Primary Amines

Abstract: This document provides a comprehensive technical guide for the selective monoamination of 2,3-Dibromo-6-methoxypyridine with primary amines via the Buchwald-Hartwig cross-coupling reaction. It delves into the mechanistic underpinnings, explores critical reaction parameters, and offers detailed, validated protocols for researchers, scientists, and professionals in drug development. The guide emphasizes rational catalyst selection, control of regioselectivity, and practical considerations for achieving high yields and purity of the desired 2-amino-3-bromo-6-methoxypyridine derivatives, which are valuable intermediates in medicinal chemistry.

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridines are privileged scaffolds in medicinal chemistry and materials science. The ability to selectively introduce functional groups onto the pyridine ring is paramount for the synthesis of novel compounds with tailored properties. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C–N) bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have limited substrate scope.[1][2]

This guide focuses on a particularly useful building block, this compound. The differential reactivity of its two bromine atoms presents a unique challenge and opportunity for selective functionalization. Achieving selective monoamination at the C2 position is often the desired outcome, as the remaining bromine at C3 can be utilized for subsequent cross-coupling reactions, enabling the rapid diversification of the molecular scaffold.

Mechanistic Rationale and Regioselectivity

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[3] A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.

The Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond, forming a Pd(II) intermediate.[3][4] For dihalogenated pyridines, this step is often rate-determining and dictates the regioselectivity.[5][6]

-

Amine Coordination & Deprotonation: The primary amine coordinates to the palladium center. A base is required to deprotonate the coordinated amine, forming a palladium amido complex.[7]

-

Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]

Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Controlling Regioselectivity in 2,3-Dihalopyridines: For dihalogenated pyridines, the site of oxidative addition is influenced by several factors:

-

Electronic Effects: The halide position alpha (α) to the nitrogen (C2) is generally more electron-deficient and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[8]

-

Steric Hindrance: Bulky ligands on the palladium and substituents on the pyridine ring can influence which C-Br bond is more accessible.

-

Ligand Control: The choice of phosphine ligand is paramount. Bulky, electron-rich biaryl phosphine ligands, often referred to as "Buchwald ligands," have been shown to dramatically improve reaction efficiency and can influence selectivity.[9][10] For instance, certain bulky monophosphine ligands can favor reaction at a less sterically hindered position, while some bidentate ligands might promote reaction at the more electronically activated site.[8]

In the case of this compound, the C2 position is electronically favored for oxidative addition. Therefore, achieving selectivity for monoamination at C2 is the expected and generally observed outcome under standard Buchwald-Hartwig conditions.[11]

Key Experimental Parameters and Component Selection

The success of the Buchwald-Hartwig amination hinges on the careful selection of several key components.

| Component | Role in Reaction | Recommended Choices & Rationale |

| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))[12]: A common, reliable Pd(0) source. Pd(OAc)₂ (Palladium(II) acetate)[13]: A stable, air-tolerant Pd(II) source that is reduced in situ to Pd(0). Pre-formed Precatalysts (e.g., XPhos Pd G3) [9]: Air-stable, highly active complexes that ensure reliable initiation and high turnover numbers. Recommended for challenging substrates. |

| Ligand | Stabilizes the Pd center, modulates its reactivity, and facilitates key steps in the catalytic cycle. | Bulky Biaryl Phosphines (Buchwald Ligands) : XPhos , RuPhos , or BrettPhos [9][14] are excellent choices for coupling primary amines, especially with sterically hindered or electron-deficient aryl halides. Their bulk accelerates reductive elimination. Bidentate Ligands : BINAP or Xantphos [1][15] can also be effective and are known to promote high reaction rates. |

| Base | Deprotonates the amine, facilitating the formation of the key palladium amido complex. | Sodium tert-butoxide (NaOtBu) [16]: A strong, non-nucleophilic base widely used and highly effective. Potassium tert-butoxide (KOtBu) : Similar to NaOtBu. Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) [13]: Milder bases that can be advantageous when working with base-sensitive functional groups. |

| Solvent | Dissolves reactants and influences the stability of catalytic intermediates. | Toluene [7]: A standard, non-polar solvent effective for many Buchwald-Hartwig reactions. 1,4-Dioxane [7]: A polar aprotic solvent that can sometimes improve solubility and reaction rates. tert-Butanol (t-BuOH) [3]: Often used in conjunction with alkali metal tert-butoxide bases. |

General Protocol for Monoamination at the C2 Position